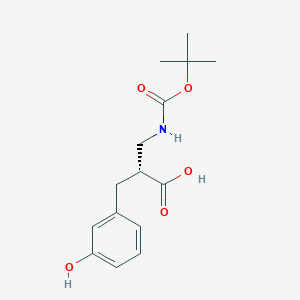

(R)-3-((tert-Butoxycarbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid

Description

“(R)-3-((tert-Butoxycarbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid” is a chiral Boc-protected amino acid derivative characterized by a tert-butoxycarbonyl (Boc) group at the amino position, a 3-hydroxybenzyl substituent at the β-carbon, and a carboxylic acid functional group. The (R)-configuration at the α-carbon distinguishes it from its enantiomeric counterpart and is critical for its stereospecific interactions in biological systems. This compound is primarily utilized in medicinal chemistry as a building block for peptide synthesis and as a precursor for inhibitors targeting enzymes such as HDACs (Histone Deacetylases) and HIV-1 capsid proteins .

Properties

Molecular Formula |

C15H21NO5 |

|---|---|

Molecular Weight |

295.33 g/mol |

IUPAC Name |

(2R)-2-[(3-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-9-11(13(18)19)7-10-5-4-6-12(17)8-10/h4-6,8,11,17H,7,9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m1/s1 |

InChI Key |

HHLBKMYQQRPAFC-LLVKDONJSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](CC1=CC(=CC=C1)O)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid typically involves multiple steps:

Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the hydroxybenzyl moiety: This can be achieved through various methods, including Friedel-Crafts alkylation or other aromatic substitution reactions.

Coupling reactions: The protected amino acid is then coupled with the hydroxybenzyl moiety using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Flow microreactor systems have been shown to be efficient and sustainable for similar compounds .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Dess-Martin periodinane.

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).

Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: PCC, Dess-Martin periodinane

Reduction: NaBH4, LiAlH4

Substitution: Alkyl halides, acyl chlorides

Major Products

Oxidation: Formation of a carbonyl compound

Reduction: Formation of an alcohol

Substitution: Formation of ethers or esters

Scientific Research Applications

Biological Activities

-

Anticancer Research :

- The compound has been investigated for its potential in targeting specific cancer pathways. Research indicates that derivatives of this compound can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis. For instance, studies have shown that related compounds can serve as inhibitors of tropomyosin receptor kinases (Trk), which are implicated in various cancers .

- Neuropharmacology :

- Drug Delivery Systems :

Case Study 1: Inhibition of Tropomyosin Receptor Kinases

A study conducted at the University of Alberta explored the use of (R)-3-((tert-Butoxycarbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid as a precursor for synthesizing radiotracers targeting Trk receptors. The research demonstrated that the synthesized compounds showed promising binding affinities and could be used for positron emission tomography (PET) imaging in cancer diagnostics .

Case Study 2: Synthesis of Neuroactive Peptides

In another study, researchers developed neuroactive peptides using this compound as a building block. The resulting peptides exhibited enhanced activity at specific neurotransmitter receptors, suggesting potential applications in treating conditions such as depression and anxiety .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid depends on its specific interactions with biological targets. The Boc protecting group can be removed under acidic conditions to reveal the free amino group, which can then interact with enzymes or receptors. The hydroxybenzyl moiety may also participate in hydrogen bonding or hydrophobic interactions with biological molecules .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Findings

Substituent Effects on Bioactivity :

- The 3-hydroxybenzyl group in the target compound enhances polarity and hydrogen-bonding capacity, making it suitable for targeting hydrophilic enzyme pockets . In contrast, 4-iodophenyl (in Type D inhibitors) introduces steric bulk and electron-withdrawing effects, improving binding to hydrophobic kinase domains .

- Halogenated derivatives (e.g., 3-fluorophenyl or 3,5-difluorophenyl) exhibit enhanced metabolic stability and blood-brain barrier penetration due to fluorine’s electronegativity and lipophilicity .

Synthetic Accessibility: The synthesis of the target compound requires regioselective introduction of the 3-hydroxybenzyl group, often via alkylation or Suzuki-Miyaura coupling, which is more complex than the iodophenyl derivatives synthesized via Ullmann coupling . Boc deprotection in aqueous LiOH/THF systems is a common step across analogs, but the 3-hydroxybenzyl variant may require additional protection of the phenolic -OH group during synthesis .

Physicochemical Properties: Solubility: The 3-hydroxybenzyl derivative shows higher aqueous solubility (logP ~1.2) compared to iodophenyl (logP ~3.5) or phenyl (logP ~2.8) analogs . Chiral Resolution: The (R)-configuration is resolved using chiral amines like (R)-(+)-α-methylbenzylamine, a method shared with other Boc-protected amino acids .

Biological Performance: Anticancer Activity: Type D inhibitors (4-iodophenyl) demonstrate IC₅₀ values of 0.5–2.0 µM against renal carcinoma cells, whereas the 3-hydroxybenzyl variant is less potent in this context but shows promise in anti-inflammatory targets . Enzyme Inhibition: The 3-hydroxybenzyl analog exhibits moderate HDAC8 inhibition (IC₅₀ ~15 µM), outperformed by 3-fluorophenyl derivatives (IC₅₀ ~8 µM) due to fluorine’s stronger electron-withdrawing effects .

Biological Activity

(R)-3-((tert-Butoxycarbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid, commonly referred to as Boc-3-hydroxyphenylalanine, is a derivative of phenylalanine that has gained attention in medicinal chemistry and biochemical research. Its unique structure allows it to interact with various biological pathways, making it a compound of interest for potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C14H19NO4, with a molecular weight of approximately 273.31 g/mol. Its structure features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in biological systems.

The biological activity of (R)-3-((tert-Butoxycarbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid can be attributed to its interactions with several key biological targets:

- Neurotransmitter Modulation : This compound has been shown to influence neurotransmitter release, particularly in the context of dopaminergic signaling pathways. It may act as a modulator in conditions such as Parkinson's disease, where dopaminergic neurons are compromised .

- Anti-inflammatory Properties : Research indicates that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This mechanism could be beneficial in treating chronic inflammatory diseases .

- Antioxidant Activity : The presence of the hydroxy group in the benzyl moiety contributes to its antioxidant properties, enabling it to scavenge free radicals and reduce oxidative stress in cells .

In Vitro Studies

In vitro studies have demonstrated that (R)-3-((tert-Butoxycarbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid can significantly affect cell viability and proliferation in various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Data Table: Biological Activities

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of (R)-3-((tert-Butoxycarbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid on neuronal cultures exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative markers, suggesting its potential use in neurodegenerative diseases .

Case Study 2: Anticancer Potential

In another study focusing on breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell proliferation. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, positioning it as a candidate for further development in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.